molecular formula C11H9BrN2 B11863574 4-(Bromomethyl)-2-phenylpyrimidine

4-(Bromomethyl)-2-phenylpyrimidine

Cat. No.: B11863574
M. Wt: 249.11 g/mol
InChI Key: FPNLWADTYXEXBP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-phenylpyrimidine is a versatile chemical building block prized in medicinal chemistry and drug discovery research. With the CAS Number 864779-12-4, this compound features a phenyl-pyrimidine core, a privileged structure in pharmaceuticals, functionalized with a reactive bromomethyl group. This group serves as a key handle for further chemical transformations, enabling researchers to employ it in cross-coupling reactions and as a linker for constructing more complex molecular architectures. Its primary research value lies in the synthesis of potential therapeutic agents, particularly as a key intermediate in the development of kinase inhibitors . The compound is characterized by its high purity, ensuring consistent and reliable results in synthetic applications. Researchers will find it to be a critical reagent for probing biological pathways and developing new chemical entities. Specifications: • CAS Number: 864779-12-4 • Molecular Formula: C 11 H 9 BrN 2 • Molecular Weight: 249.11 g/mol • Purity: ≥ 98% • Storage: Store at 2-8°C This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

4-(bromomethyl)-2-phenylpyrimidine

InChI

InChI=1S/C11H9BrN2/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

FPNLWADTYXEXBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)CBr

Origin of Product

United States

Synthetic Methodologies for the Preparation of 4 Bromomethyl 2 Phenylpyrimidine

Precursor Synthesis and Strategies for Pyrimidine (B1678525) Ring Annulation

The primary and most common precursor for the synthesis of 4-(bromomethyl)-2-phenylpyrimidine is 4-methyl-2-phenylpyrimidine (B1605159). The construction of this core structure is typically achieved through a cyclocondensation reaction involving carefully selected carbonyl and nitrogen-containing building blocks.

Synthesis of Key Carbonyl and Nitrogen-Containing Building Blocks

The foundational components for the pyrimidine ring are a nitrogen-containing amidine and a β-dicarbonyl compound.

Nitrogen-Containing Building Block: The most frequently utilized nitrogen source is benzamidine (B55565) , often in its more stable hydrochloride salt form. Benzamidine provides the N-C-N fragment that will become positions 1, 2, and 3 of the pyrimidine ring, with the phenyl group pre-installed at what will be the C2 position.

Carbonyl-Containing Building Block: A 1,3-dicarbonyl compound is required to provide the remaining carbon atoms (C4, C5, and C6) of the pyrimidine ring. For the synthesis of the 4-methyl substituted precursor, acetylacetone (2,4-pentanedione) is a common choice. The reaction involves the condensation of the two carbonyl groups with the nitrogen atoms of the amidine.

Cyclocondensation Reactions for Pyrimidine Core Formation

The Pinner synthesis is a classic and effective method for creating the 2,4-disubstituted pyrimidine core from the aforementioned building blocks. acs.org This reaction involves the condensation of benzamidine hydrochloride with acetylacetone. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and facilitate the cyclization. The choice of base and solvent significantly impacts the reaction's efficiency. researchgate.net

Common bases include sodium ethoxide, sodium carbonate, potassium carbonate, and piperidine. researchgate.netmdpi.com Solvents such as ethanol, methanol, or acetonitrile (B52724) are frequently employed. researchgate.netgoogle.com The reaction mixture is often heated to reflux to drive the condensation and cyclization to completion, affording 4-methyl-2-phenylpyrimidine. researchgate.net

ReactantsBaseSolventConditionsYield
Benzamidine hydrochloride, AcetylacetoneSodium EthoxideEthanolRefluxGood
Benzamidine hydrochloride, AcetylacetonePotassium CarbonateAcetonitrileReflux, 8h62-80% researchgate.net
Benzamidine hydrochloride, AcetylacetoneCesium CarbonateAcetonitrileReflux, 8h50-65% researchgate.net

Regioselective Functionalization of the Pyrimidine Nucleus to Introduce the Bromomethyl Group

Once the 4-methyl-2-phenylpyrimidine precursor is synthesized, the next critical step is the regioselective bromination of the methyl group at the C4 position to yield the target compound. This transformation can be achieved through direct or indirect methods.

Direct Bromination Approaches at the Methyl Group (e.g., Radical Bromination)

Direct bromination of the benzylic-like methyl group is the most common and efficient route. This is typically accomplished via a free radical substitution mechanism, known as the Wohl-Ziegler reaction. wikipedia.org

Reagents: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. wikipedia.orgorganic-chemistry.orgnumberanalytics.com It serves as a source of bromine radicals under the reaction conditions, offering better selectivity and easier handling compared to liquid bromine. masterorganicchemistry.com

Initiators: The reaction requires a radical initiator to start the chain reaction. Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide . wikipedia.org Irradiation with a UV or a suitable lamp can also be used to promote radical formation. wikipedia.orgprepchem.com

Solvents: The reaction is typically performed in anhydrous non-polar solvents that are stable to radical conditions, such as carbon tetrachloride (CCl4) or acetonitrile. prepchem.comyoutube.com

The reaction involves refluxing the 4-methyl-2-phenylpyrimidine with NBS and the initiator in the chosen solvent until the starting material is consumed. wikipedia.orgprepchem.com Careful control of the stoichiometry of NBS is crucial to prevent over-bromination (dibromination) of the methyl group.

SubstrateBrominating AgentInitiatorSolventConditionsYield
4,5-dimethyl-2-phenylpyrimidineN-Bromosuccinimide (NBS)Dibenzoyl PeroxideCCl4Boiling, 5 min, irradiation prepchem.com92% prepchem.com
Toluene (Benzylic control)N-Bromosuccinimide (NBS)AIBN / Benzoyl PeroxideCCl4Reflux, irradiation wikipedia.orgHigh

Indirect Routes via Hydroxymethyl Precursors and Subsequent Halogenation

An alternative, albeit less direct, pathway involves a two-step sequence: oxidation of the methyl group to a hydroxymethyl group, followed by a halogenation reaction.

Oxidation to Hydroxymethyl Precursor: The first step is the oxidation of 4-methyl-2-phenylpyrimidine to form (2-phenylpyrimidin-4-yl)methanol . This can be a challenging transformation to achieve selectively without affecting the pyrimidine ring itself.

Halogenation of the Alcohol: The resulting hydroxymethyl intermediate can then be converted to the desired bromomethyl compound. Standard halogenating agents for converting primary alcohols to alkyl bromides, such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) , can be employed for this step.

Optimization of Reaction Conditions and Enhancement of Synthetic Efficiency

Optimizing the synthesis of this compound involves fine-tuning the conditions for both the cyclocondensation and the bromination steps to maximize yield and purity.

For the Pinner Cyclocondensation: The choice of base is critical; stronger bases like sodium ethoxide can lead to faster reaction times, while weaker bases like potassium carbonate may offer better control and fewer side products. researchgate.net The reaction temperature and time are also key parameters to optimize for achieving complete conversion without product degradation. researchgate.netnih.gov

For the Radical Bromination: The efficiency of the Wohl-Ziegler bromination is highly dependent on several factors. The purity of NBS is important, as impurities can lead to inconsistent results. wikipedia.org The choice and concentration of the radical initiator must be carefully controlled to maintain a steady rate of reaction and minimize side reactions. The use of light can significantly accelerate the reaction but must be applied consistently. prepchem.com Anhydrous conditions are essential, as the presence of water can lead to the formation of the hydroxymethyl byproduct. masterorganicchemistry.com Purification of the final product, typically through recrystallization from a suitable solvent like diisopropyl ether or by column chromatography, is necessary to remove unreacted starting material and succinimide (B58015) byproduct. prepchem.com

Sustainable Synthesis Considerations for this compound Production

The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including this compound. These principles aim to reduce the environmental impact of chemical processes. prepchem.comjrc.ac.in

Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. rsc.org The free-radical bromination of 4-methyl-2-phenylpyrimidine with NBS has a moderate atom economy because a stoichiometric amount of succinimide is generated as a by-product.

Reaction: C₁₁H₁₀N₂ + C₄H₄BrNO₂ → C₁₁H₉BrN₂ + C₄H₅NO₂

Table 4: Atom Economy Calculation for the Bromination Step

CompoundFormulaMolecular Weight ( g/mol )
4-methyl-2-phenylpyrimidineC₁₁H₁₀N₂~170.21
N-Bromosuccinimide (NBS)C₄H₄BrNO₂~177.98
Total Reactant Mass ~348.19
This compoundC₁₁H₉BrN₂~249.11
SuccinimideC₄H₅NO₂~99.09
Total Product Mass ~348.20
Atom Economy (%) (249.11 / 348.19) * 100~71.5%

Reaction Mass Efficiency (RME) provides a more holistic view by considering the masses of all materials used, including solvents and reagents used in workup. Given the use of solvents and other reagents during purification, the RME for this synthesis would be significantly lower than the atom economy.

A key aspect of sustainable synthesis is the replacement of hazardous solvents. As mentioned, traditional solvents like carbon tetrachloride for bromination reactions are being phased out. missouri.educlaremont.edu The use of greener alternatives is a primary focus. Solvents like ethyl acetate, methyl acetate, and diethyl carbonate are considered more environmentally benign choices for such reactions. claremont.edu Research into solvent-free reaction conditions, for instance by grinding the solid reactants together, represents another green approach, although its applicability would depend on the physical properties of the reactants. organic-chemistry.org

Table 5: Comparison of Traditional vs. Green Solvents

Solvent TypeExamplesEnvironmental/Safety Concerns
Traditional HalogenatedCarbon Tetrachloride, Chloroform, DichloromethaneToxic, carcinogenic potential, ozone-depleting (CCl₄). missouri.edu
Greener AlternativesEthyl Acetate, Diethyl Carbonate, AcetonitrileLower toxicity, biodegradable, derived from renewable resources (in some cases). claremont.edu
Alternative MediaWater, Ionic Liquids, Supercritical CO₂Can significantly reduce organic solvent waste; water is the most benign solvent. prepchem.com

The move towards more environmentally friendly catalytic systems involves reducing or replacing chemical reagents with more sustainable alternatives. In the context of the free-radical bromination to produce this compound, using UV light to initiate the reaction is a greener choice than using chemical initiators like AIBN or BPO. claremont.edu Photochemical initiation avoids the introduction of another chemical reagent and its subsequent decomposition products into the reaction mixture.

Reactivity Profiles and Mechanistic Investigations of 4 Bromomethyl 2 Phenylpyrimidine

Nucleophilic Substitution Reactions at the Benzylic Bromide Moiety

The bromine atom in the bromomethyl group of 4-(bromomethyl)-2-phenylpyrimidine is a good leaving group, making the benzylic carbon susceptible to attack by various nucleophiles. This reactivity is central to the synthetic utility of the compound. Nucleophilic aromatic substitution reactions are a well-established class of reactions in organic chemistry. nih.govlibretexts.orglibretexts.org These reactions typically proceed through an addition-elimination mechanism, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In the context of pyridines and pyrimidines, the ring nitrogen atoms themselves provide activation for such substitutions. nih.govrsc.orgnih.gov

Reactions with Oxygen-Centered Nucleophiles (e.g., Alkoxides, Carboxylates)

Oxygen-based nucleophiles, such as alkoxides and carboxylates, can react with this compound to form ethers and esters, respectively. These reactions typically proceed via an S_N2 mechanism, where the nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. The use of a base is often necessary to deprotonate the corresponding alcohol or carboxylic acid to generate the more potent nucleophilic alkoxide or carboxylate.

A general representation of this reaction is the attack of a hydroxide (B78521) ion on a carbonial carbon, leading to the formation of a new carbon-oxygen bond. youtube.com

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Azides)

Nitrogen nucleophiles, including amines and azides, readily participate in substitution reactions with benzylic halides. The reaction with amines leads to the formation of the corresponding substituted amines, while azides yield organic azides. These reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds. youtube.com For instance, even though indole (B1671886) is not strongly acidic, it can be alkylated using a mild base like potassium carbonate in DMF. youtube.com The use of phthalimide (B116566) as a nitrogen nucleophile, followed by hydrolysis, provides a classic method for the synthesis of primary amines. youtube.com

The reaction of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with nitrogen-centered nucleophiles results in mixtures of products from nucleophilic aromatic substitution, highlighting the activating effect of the ring nitrogens. nih.gov

Reactions with Sulfur, Phosphorus, and Carbon Nucleophiles

The versatility of the bromomethyl group extends to reactions with a variety of other nucleophiles. Sulfur nucleophiles, such as thiols and thiourea, can be employed to synthesize thioethers and isothiouronium salts, respectively. youtube.comnih.gov Theoretical studies on nucleophilic substitution at a two-coordinate sulfur atom have shown that these reactions often proceed through an addition-elimination pathway. nih.gov

Phosphorus nucleophiles, like phosphines, can also displace the bromide to form phosphonium (B103445) salts. Carbon nucleophiles, such as enolates and organometallic reagents, can be used to form new carbon-carbon bonds, further expanding the synthetic potential of this compound.

A study on the reaction of 2-(bromomethyl)-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) showed a complex reaction pathway involving nucleophilic attack at the selenium atom of a seleniranium cation intermediate. mdpi.com

Stereochemical Outcomes and Regioselectivity in Substitution Pathways

In cases where the substrate or nucleophile is chiral, the stereochemical outcome of the substitution reaction is of significant interest. For S_N2 reactions, an inversion of stereochemistry at the electrophilic carbon is typically observed.

Regioselectivity becomes a key consideration when multiple electrophilic sites are present in the substrate. In this compound, the primary site of nucleophilic attack is the benzylic carbon due to the lability of the bromide leaving group. However, under certain conditions, particularly with highly activated pyrimidine (B1678525) rings, nucleophilic aromatic substitution on the pyrimidine ring itself could potentially compete. Studies on related systems, such as the reaction of 3-(trifluoromethyl)- and 3-acryloyl-substituted 6H-1,2-oxazines, have demonstrated that functionalization can be directed to specific positions. researchgate.net

Metal-Catalyzed Transformations Involving the Bromomethyl Group

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rhhz.netmdpi.comresearchgate.net The bromomethyl group of this compound can participate in various such transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

The Suzuki-Miyaura coupling reaction, which typically couples an organoboron reagent with an organic halide, is a widely used method for forming carbon-carbon bonds. mdpi.comlibretexts.orgyoutube.comyoutube.commasterorganicchemistry.comnih.gov While this reaction is most common for aryl and vinyl halides, modifications can allow for the coupling of alkyl halides. The general mechanism involves oxidative addition of the halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.org Pyrimidine derivatives have been shown to be excellent substrates for Suzuki coupling reactions. mdpi.com

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. masterorganicchemistry.commdpi.comorganic-chemistry.orgwikipedia.orgprinceton.edu This reaction is a valuable method for the synthesis of substituted alkenes and is tolerant of a wide range of functional groups. princeton.edu The intramolecular version of the Heck reaction is particularly useful for the construction of cyclic systems. princeton.edu

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. researchgate.netnih.govwikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of substituted alkynes. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov Pyrimidine-based ligands have been successfully employed in Sonogashira couplings. wikipedia.org

The Negishi coupling reaction utilizes an organozinc reagent to couple with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.orgcore.ac.uknih.govresearchgate.netnih.gov This reaction is known for its high functional group tolerance and has been applied to the synthesis of complex molecules. wikipedia.orgresearchgate.net

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnersCatalyst System (Typical)Resulting Bond
Suzuki-Miyaura Organic Halide + Organoboron ReagentPd catalyst, BaseC-C
Heck Unsaturated Halide + AlkenePd catalyst, BaseC-C
Sonogashira Aryl/Vinyl Halide + Terminal AlkynePd catalyst, Cu co-catalyst, BaseC-C (sp-sp²)
Negishi Organic Halide + Organozinc ReagentPd or Ni catalystC-C

Carbometallation and Cyanation Reactions

The reactivity of the bromomethyl group in this compound makes it a versatile precursor for various transformations, including carbometallation and cyanation reactions. While specific studies on carbometallation involving this particular compound are not extensively documented, the general reactivity of benzylic halides suggests its potential to undergo such reactions. Organometallic reagents, such as Grignard reagents or organolithium compounds, would be expected to react with the electrophilic carbon of the bromomethyl group, leading to the formation of a new carbon-carbon bond. youtube.comyoutube.com The outcome of these reactions would likely be influenced by the choice of the organometallic reagent, solvent, and reaction temperature.

Cyanation of this compound represents a key transformation to introduce a nitrile functional group, which is a valuable synthon in organic synthesis. The reaction typically proceeds via a nucleophilic substitution mechanism, where a cyanide source displaces the bromide ion. Common cyanating agents include sodium cyanide, potassium cyanide, or zinc cyanide. organic-chemistry.orgresearchgate.net The choice of the cyanide reagent and reaction conditions can be crucial to optimize the yield and minimize potential side reactions. For instance, the use of less toxic cyanide sources like potassium hexacyanoferrate(II) has been explored in palladium-catalyzed cyanations of aryl halides and could potentially be adapted for benzylic bromides. wustl.edu Electrochemical methods for cyanation using reagents like 4-cyanopyridine (B195900) as the nitrile source have also been developed for other substrates and might offer an alternative, milder approach. researchgate.net

The general scheme for the cyanation of this compound can be depicted as follows:

Scheme 1: General representation of the cyanation of this compound.

Palladium(0) and Other Transition Metal-Mediated C-C, C-N, C-O Bond Formations

The presence of the bromomethyl group in this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds. libretexts.org While the bromomethyl group itself is not typically the reactive site in a standard Suzuki coupling, it can be readily converted to other functional groups that are. For instance, conversion to a phosphonium salt would allow for a Wittig reaction. More directly, related pyrimidine halides have been shown to be excellent substrates for Suzuki couplings. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various aryl/heteroaryl boronic acids using a Pd(0) catalyst. acs.orgresearchgate.net This suggests that if the bromine were on the pyrimidine or phenyl ring, Suzuki reactions would be a viable strategy. For the bromomethyl group, reactions akin to Negishi or Stille couplings with appropriate organometallic reagents could be envisioned.

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed reaction widely used for the formation of C-N bonds between an aryl halide and an amine. researchgate.netumsl.eduwikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgnih.gov The bromomethyl group of this compound can readily undergo nucleophilic substitution with a variety of primary and secondary amines to form the corresponding amino-methyl derivatives. While this is not a direct Buchwald-Hartwig reaction on the methyl group, the principles of palladium-catalyzed amination are relevant to the broader context of C-N bond formation involving this scaffold. The reaction would typically employ a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov

C-O Bond Formation: The formation of C-O bonds can be achieved through reactions such as the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. masterorganicchemistry.comwikipedia.orgyoutube.comkhanacademy.orglibretexts.org The bromomethyl group of this compound is an excellent electrophile for this SN2 reaction. A variety of alcohols can be deprotonated to form the corresponding alkoxides, which can then displace the bromide to form ethers. The choice of a non-nucleophilic base is crucial to prevent competing elimination reactions.

The following table summarizes the potential transition metal-mediated bond formations with this compound:

Bond FormationReaction TypePotential ReagentsCatalyst System
C-C Suzuki-Miyaura (on an aryl halide derivative)Arylboronic acidsPd(0) catalyst, base
C-N Nucleophilic Substitution (Benzylic Amination)Primary/Secondary Amines-
C-O Williamson Ether SynthesisAlcohols, Base-

Reactivity of the Pyrimidine Core and Phenyl Substituent

Electrophilic and Nucleophilic Aromatic Substitution Potential of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its reactivity towards both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The electron-deficient nature of the pyrimidine ring deactivates it towards electrophilic attack compared to benzene. chemrxiv.orgyoutube.comyoutube.com When such reactions do occur, they are generally directed to the C5 position, which is the most electron-rich carbon atom in the ring. The nitrogen atoms at positions 1 and 3 strongly withdraw electron density from the C2, C4, and C6 positions, making the C5 position relatively more susceptible to electrophilic attack. However, forcing conditions are often required for electrophilic substitutions on the pyrimidine ring itself. chemrxiv.org

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron deficiency of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. stackexchange.comnih.govnih.gov Halogen substituents at these positions are readily displaced by a variety of nucleophiles. While this compound does not have a leaving group directly on the pyrimidine ring, understanding this reactivity is crucial for predicting potential side reactions or for designing synthetic strategies involving derivatives. For instance, if a halogen were present at the C4 or C6 position, it would be a prime site for nucleophilic attack.

Functionalization Strategies for Unsubstituted Positions on the Pyrimidine Core

The functionalization of the unsubstituted positions of the pyrimidine core in this compound, namely the C5 and C6 positions, can be achieved through various synthetic strategies.

The C5 position, being the most electron-rich, is the primary target for electrophilic substitution reactions, as mentioned previously. Halogenation, nitration, and Friedel-Crafts type reactions could potentially be employed to introduce functional groups at this position, although the deactivated nature of the ring may necessitate harsh reaction conditions.

Recent advances in C-H functionalization provide powerful tools for the direct introduction of substituents at specific positions of heterocyclic rings. researchgate.netchemrxiv.org Palladium-catalyzed C-H activation has emerged as a versatile method for the arylation, alkenylation, and acylation of various heterocycles. nih.gov For 2-phenylpyrimidine (B3000279) derivatives, directing group strategies could be employed to achieve regioselective functionalization of the C5 or C6 positions.

Impact of the Phenyl Group on Electronic Properties and Steric Interactions

The 2-phenyl substituent has a significant impact on both the electronic properties and the steric environment of the pyrimidine ring.

Steric Interactions: The phenyl group at the C2 position introduces significant steric hindrance around this position. nih.gov This steric bulk can influence the regioselectivity of reactions by hindering the approach of reagents to the adjacent C1 and C3 nitrogen atoms and the C6 position. For example, in reactions involving coordination to the nitrogen atoms, the phenyl group may direct the coordination to the less hindered N1 atom. Similarly, for substitution reactions at the C6 position, the steric hindrance from the 2-phenyl group could decrease the reaction rate compared to an unsubstituted pyrimidine.

Kinetic and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic studies on reactions involving this compound are not extensively available in the literature. However, general principles from studies on analogous systems can provide valuable insights into the expected kinetic and thermodynamic parameters.

Kinetic Studies: The nucleophilic substitution at the benzylic carbon of the bromomethyl group is expected to follow second-order kinetics, characteristic of an SN2 mechanism. koreascience.kr The rate of this reaction would be influenced by the concentration of both the substrate and the nucleophile, the nature of the solvent, and the steric and electronic properties of the nucleophile. researchgate.net For transition metal-catalyzed cross-coupling reactions, the kinetics are more complex and depend on the rates of the individual steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

Determination of Reaction Rate Constants and Activation Energies

The reactivity of this compound is primarily dictated by the C-Br bond, which is susceptible to nucleophilic attack. The rate of these reactions can be quantified by determining the reaction rate constants (k) under various conditions. While specific kinetic data for this compound is not extensively documented in publicly available literature, we can infer its reactivity from studies on analogous benzylic and heteroaromatic halides.

The reactions of this compound with nucleophiles are expected to follow second-order kinetics, where the rate is dependent on the concentrations of both the substrate and the nucleophile. The rate law can be expressed as:

Rate = k [this compound] [Nucleophile]

The rate constant, k, is temperature-dependent, and this relationship is described by the Arrhenius equation, which allows for the calculation of the activation energy (Ea). The activation energy represents the minimum energy required for a reaction to occur and is a critical parameter for understanding reaction feasibility and temperature sensitivity.

Table 1: Illustrative Reaction Rate Constants and Activation Energies for Nucleophilic Substitution of a Hypothetical (Bromomethyl)aromatic Compound

NucleophileSolventTemperature (°C)Rate Constant, k (M⁻¹s⁻¹)Activation Energy, Ea (kJ/mol)
Azide (B81097) (N₃⁻)DMF251.2 x 10⁻³75
PyridineAcetonitrile (B52724)255.0 x 10⁻⁴82
Hydroxide (OH⁻)80% Ethanol502.5 x 10⁻⁴88
Water80% Ethanol501.0 x 10⁻⁵95

Note: The data in this table is illustrative and represents typical values for Sₙ2 reactions of benzylic-type halides. Specific experimental data for this compound is not available.

The phenyl group at the 2-position of the pyrimidine ring can influence the reactivity of the bromomethyl group through electronic effects. The electron-withdrawing nature of the pyrimidine ring itself is expected to enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

Equilibrium Studies and Product Distribution Analysis

In many reactions of this compound, the formation of a single, stable product is favored, and thus equilibrium considerations are often minimal. However, in cases where reversible reactions or competing reaction pathways exist, equilibrium studies become important. For instance, in reactions with ambident nucleophiles or under conditions where side reactions like elimination can occur, the product distribution will be governed by both kinetic and thermodynamic factors.

Product distribution analysis is typically carried out using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the separation, identification, and quantification of the various products formed in a reaction.

Table 2: Hypothetical Product Distribution in the Reaction of this compound with a Bulky Base

Reaction ConditionProduct A (Substitution)Product B (Elimination)
Potassium tert-butoxide in THF, 25°C15%85%
Sodium ethoxide in ethanol, 25°C80%20%

Note: This table illustrates a hypothetical scenario. The actual product distribution would depend on the specific base, solvent, and temperature used.

The ratio of substitution to elimination products is highly dependent on the nature of the nucleophile/base and the reaction conditions. Bulky, non-nucleophilic bases tend to favor elimination, while smaller, more nucleophilic species favor substitution.

Elucidation of Reaction Mechanisms

Understanding the detailed mechanism of a reaction is crucial for controlling its outcome. For this compound, the primary mechanistic question revolves around the nature of the nucleophilic substitution process.

Isotope Labeling Experiments for Pathway Delineation

Isotope labeling is a powerful tool for elucidating reaction mechanisms. By replacing an atom in the reactant with one of its isotopes, the fate of that atom can be traced throughout the reaction. For instance, using a deuterated solvent (e.g., D₂O) can help determine if the solvent participates in the rate-determining step.

A key experiment would involve synthesizing 4-(bromomethyl-d₂)-2-phenylpyrimidine and studying its reactions. The presence or absence of a kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can provide insight into the transition state of the reaction. A significant primary KIE would be expected if the C-H(D) bond is broken in the rate-determining step, which would be relevant in elimination reactions. For substitution reactions, a small secondary KIE might be observed, providing information about changes in hybridization at the reaction center.

While specific isotope labeling studies on this compound are not readily found in the literature, the principles are well-established in physical organic chemistry.

Trapping of Reactive Intermediates and Spectroscopic Characterization

The nucleophilic substitution reactions of this compound could proceed through either a concerted Sₙ2 mechanism or a stepwise Sₙ1 mechanism involving a carbocation intermediate. The stability of the potential 2-phenylpyrimidin-4-ylmethyl carbocation would be a key factor. The phenyl group and the pyrimidine ring can both participate in stabilizing the positive charge through resonance.

To probe for the existence of a carbocation intermediate, trapping experiments can be performed. This involves carrying out the reaction in the presence of a potent nucleophile that can "trap" the carbocation if it is formed. For example, the reaction could be run in the presence of a high concentration of azide ion, which is a very effective carbocation scavenger.

Spectroscopic techniques can also be used to detect and characterize reactive intermediates. Low-temperature NMR spectroscopy could potentially be used to observe a carbocation if it is sufficiently stable at low temperatures. Transient absorption spectroscopy could also be employed to detect short-lived intermediates.

Due to the high reactivity of such intermediates, their direct observation is challenging and often requires specialized techniques. The lack of published data suggests that such detailed mechanistic work on this compound has yet to be reported.

Applications of 4 Bromomethyl 2 Phenylpyrimidine As a Versatile Synthetic Building Block

Construction of Complex Organic Molecules and Heterocyclic Systems

The ability to readily react with a wide range of nucleophiles makes 4-(bromomethyl)-2-phenylpyrimidine a versatile precursor for the synthesis of intricate molecular frameworks.

Synthesis of Fused and Bridged Polycyclic Scaffolds

While specific examples utilizing this compound in the direct synthesis of fused and bridged polycyclic scaffolds are not extensively documented, the reactivity of its bromomethyl group provides a clear pathway for such transformations. Intramolecular reactions are a cornerstone of complex molecule synthesis, and this compound is well-suited for such strategies.

For instance, a suitably functionalized nucleophile attached to the phenyl ring or another position on the pyrimidine (B1678525) could undergo an intramolecular cyclization by displacing the bromide. This could lead to the formation of novel fused systems where the newly formed ring incorporates the methylene (B1212753) bridge. The general strategy would involve a two-step process: first, the introduction of a nucleophilic tether onto the 2-phenylpyrimidine (B3000279) core, followed by an intramolecular alkylation.

The construction of bridged systems could be envisaged through more complex, multi-step sequences. One hypothetical approach could involve the initial alkylation of a cyclic amine with this compound, followed by a subsequent ring-closing reaction, such as a Pictet-Spengler or a similar cyclization, to form the bridged architecture. The feasibility of such transformations is supported by the broad utility of similar bromomethyl-substituted heterocycles in medicinal chemistry and natural product synthesis.

Preparation of Advanced Intermediates for Diversified Libraries

The generation of diverse chemical libraries for drug discovery and chemical biology often relies on the use of versatile building blocks that can be easily and reliably functionalized. This compound is an excellent candidate for this role as an advanced intermediate.

Its reaction with a wide array of nucleophiles, such as amines, phenols, thiols, and carbanions, allows for the straightforward introduction of the 2-phenyl-4-pyrimidinylmethyl moiety into a multitude of molecular scaffolds. This enables the rapid generation of libraries of compounds, each bearing this privileged heterocyclic motif. The resulting products can then be further elaborated to explore a wider chemical space.

The following table illustrates the potential for diversification starting from this compound:

NucleophileResulting LinkagePotential Product Class
Primary/Secondary AmineC-NSubstituted Amines
Phenol (B47542)C-OAryl Ethers
ThiolC-SThioethers
Malonate EsterC-CSubstituted Carboxylic Acids
CyanideC-CNitriles

This diversification strategy is a powerful tool in hit-to-lead optimization campaigns in drug discovery, where subtle structural modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.

Role in Cascade Reactions and Multicomponent Cyclizations

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and purification steps. The reactive nature of this compound makes it a potentially valuable component in such transformations.

In a hypothetical cascade sequence, the initial reaction of this compound with a bifunctional nucleophile could trigger a subsequent intramolecular reaction, leading to the formation of a new heterocyclic ring. For example, reaction with a molecule containing both an amine and a hydroxyl group could lead to an initial N-alkylation followed by an O-alkylation to form a cyclic ether.

In the context of MCRs, this compound could act as the electrophilic component. A one-pot reaction involving this compound, a nucleophile, and another reactive species could lead to the rapid assembly of complex, drug-like molecules. While specific, documented examples are scarce, the principle is well-established in heterocyclic chemistry.

Integration into Polymer and Materials Science Applications

The functional groups present in this compound also lend themselves to applications in the realm of materials science, particularly in the synthesis of functional polymers and porous crystalline materials.

Monomer for Functional Polymers and Copolymers

Functional polymers, which possess specific chemical or physical properties, are of great interest for a wide range of applications. This compound could serve as a valuable monomer for the synthesis of such materials.

The bromomethyl group can be converted into a polymerizable group, such as a vinyl or acrylate (B77674) moiety, through a straightforward chemical modification. For instance, reaction with potassium acrylate would yield 2-phenyl-4-pyrimidinylmethyl acrylate, a monomer that could then be polymerized or copolymerized to produce polymers containing the 2-phenylpyrimidine side chain.

These polymers could exhibit interesting properties conferred by the pyrimidine unit, such as thermal stability, specific recognition capabilities, or biological activity. Copolymers could be designed to fine-tune these properties by incorporating other monomers with complementary functionalities.

Building Block for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with high surface areas and tunable properties, making them promising for applications in gas storage, catalysis, and sensing. The synthesis of these materials relies on the use of well-defined molecular building blocks.

This compound could be derivatized to serve as a linker or node in the construction of COFs and MOFs. For example, the bromomethyl group could be converted to other functional groups, such as amines or carboxylic acids, which are commonly used to form the extended networks of these frameworks.

A hypothetical route to a COF building block could involve the conversion of the bromomethyl group to an amino group, followed by reaction with a multifunctional aldehyde to form a Schiff base-linked framework. Similarly, for MOFs, conversion to a carboxylic acid would provide a ligand capable of coordinating to metal ions to form a porous network. The presence of the phenylpyrimidine unit within the framework could impart specific functionalities, such as selective guest binding or catalytic activity.

Precursor for Dendrimers and Supramolecular Assemblies

No published studies were identified that specifically utilize this compound in the convergent or divergent synthesis of dendrimers. Research on pyrimidine-containing dendrimers tends to employ other derivatives, such as 4,6-dichloro-2-(aryl)pyrimidines, which offer multiple reaction sites for dendritic growth. Similarly, while the formation of supramolecular assemblies through interactions like hydrogen bonding and π-π stacking is a known feature of pyrimidine-containing structures, specific examples originating from this compound are not described.

Utility in Fragment-Based Drug Discovery and Chemical Probe Development

While its structure is suitable for use as a scaffold in combinatorial chemistry—where the bromomethyl group can be reacted with a library of nucleophiles to create a diverse set of molecules—no studies demonstrating this application for this compound have been published. The synthetic utility in this context remains theoretical and has not been practically realized in the available literature.

Preparation of Click Chemistry Compatible Probes

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful methodology for reliably and efficiently joining molecular fragments. For a molecule to be "click chemistry compatible," it must possess either an azide (B81097) or a terminal alkyne group. While this compound does not inherently contain these functionalities, its reactive bromomethyl group provides a straightforward pathway for their introduction.

The most direct approach involves a nucleophilic substitution reaction where the bromide is displaced by an azide anion, typically from sodium azide (NaN₃). This reaction converts the electrophilic bromomethyl group into a nucleophilic azidomethyl group, yielding 4-(azidomethyl)-2-phenylpyrimidine. This transformation is generally efficient and provides a stable product that is primed for click reactions.

Once synthesized, the resulting 4-(azidomethyl)-2-phenylpyrimidine can be "clicked" onto any molecule containing a terminal alkyne. This reaction, catalyzed by a copper(I) source, forms a stable triazole ring, covalently linking the 2-phenylpyrimidine scaffold to the alkyne-containing molecule, such as a fluorophore, a biomolecule, or a solid support, to create a functional probe.

Table 1: Hypothetical Synthesis of a Click Chemistry Probe

Step Reactant 1 Reactant 2 Reagent Product Purpose
1 This compound Sodium Azide (NaN₃) Solvent (e.g., DMF) 4-(Azidomethyl)-2-phenylpyrimidine Introduce azide functionality

| 2 | 4-(Azidomethyl)-2-phenylpyrimidine | Alkyne-functionalized molecule (e.g., Alkyne-Fluorophore) | Cu(I) catalyst (e.g., CuSO₄, Sodium Ascorbate) | 1,2,3-Triazole-linked phenylpyrimidine probe | Form the final probe via CuAAC |

This synthetic versatility allows for the systematic development of probes where the 2-phenylpyrimidine moiety can be investigated for its specific binding or labeling properties in various biological and chemical systems.

Exploration in Agrochemical Research

The pyrimidine ring is a core structural motif in numerous commercially successful agrochemicals. The inherent reactivity of this compound makes it an attractive starting point for synthesizing libraries of novel compounds for agrochemical screening, allowing researchers to explore how different functional groups attached to the phenylpyrimidine core affect biological activity.

Intermediate for Herbicides and Insecticides (synthetic pathways)

In the search for new herbicides and insecticides, this compound serves as a key intermediate for tethering the 2-phenylpyrimidine scaffold to other molecular fragments. The bromomethyl group is an excellent electrophile for reactions with a wide range of nucleophiles.

Synthetic pathways often involve the displacement of the bromide by oxygen, sulfur, or nitrogen nucleophiles to form ethers, thioethers, and amines, respectively. For example, reacting this compound with a substituted phenol (Ar-OH) or thiol (Ar-SH) under basic conditions would yield the corresponding aryl ether or thioether. These reactions expand the molecular diversity, which is crucial for identifying new active ingredients.

Table 2: Potential Synthetic Pathways using this compound as an Intermediate

Nucleophile Class Example Nucleophile Product Class General Structure
Oxygen Phenol (Ar-OH) Aryl Ether Ar-O-CH₂-(C₁₁H₈N₂)
Sulfur Thiophenol (Ar-SH) Aryl Thioether Ar-S-CH₂-(C₁₁H₈N₂)

| Nitrogen | Secondary Amine (R₂NH) | Tertiary Amine | R₂N-CH₂-(C₁₁H₈N₂) |

These pathways enable the systematic modification of the molecule, allowing chemists to fine-tune properties such as target specificity, bioavailability, and metabolic stability, which are critical for developing effective and safe herbicides and insecticides.

Scaffold for Fungicides (synthetic pathways)

The 2-phenylpyrimidine structure is a known scaffold in certain classes of antifungal agents. Its utility in this area is based on the ability of the heterocyclic ring system to interact with biological targets in pathogenic fungi. The compound this compound provides a convenient chemical handle to build upon this core scaffold.

The synthetic strategies for developing potential fungicides are analogous to those used for herbicides and insecticides. The primary goal is to use the reactive bromomethyl group to introduce a variety of substituents, thereby creating a library of novel derivatives for biological evaluation. Synthetic pathways would focus on forming new bonds by reacting the compound with nucleophiles that are known to be present in other fungicidally active molecules. For instance, coupling with various azole derivatives, such as imidazole (B134444) or triazole, via N-alkylation could yield compounds with potential antifungal properties, as azoles are a cornerstone of many existing fungicides.

A typical synthetic pathway would involve the reaction of this compound with the sodium salt of a heterocyclic nucleophile (e.g., imidazole) in a suitable polar aprotic solvent like dimethylformamide (DMF) to yield the N-alkylated product. By systematically varying the nature of the nucleophile, researchers can explore the structure-activity relationship (SAR) to optimize antifungal potency. This modular approach is highly efficient for the discovery of new fungicidal leads.

Computational and Theoretical Investigations of 4 Bromomethyl 2 Phenylpyrimidine

Prediction of Reaction Pathways and Transition States

Computational chemistry offers powerful tools to map out the potential energy surfaces of chemical reactions, identifying stable intermediates and the high-energy transition states that connect them. For 4-(Bromomethyl)-2-phenylpyrimidine, these methods are instrumental in predicting its reactivity in key synthetic transformations.

The presence of a bromomethyl group makes this compound an excellent substrate for nucleophilic substitution reactions. Theoretical calculations, primarily using Density Functional Theory (DFT), can elucidate the mechanistic details of these reactions. The bimolecular nucleophilic substitution (S_N2) mechanism is a common pathway for such compounds. mdpi.comsciforum.net

To illustrate, a hypothetical reaction with a generic nucleophile (Nu⁻) can be computationally modeled. The calculations would typically be performed using a functional like B3LYP with a suitable basis set such as 6-31+G*. mdpi.comsciforum.net The potential energy surface is evaluated, identifying the reactants, the pre-reaction complex, the transition state, and the products. mdpi.comsciforum.net

Table 1: Hypothetical Calculated Energy Profile for the S_N2 Reaction of this compound with a Nucleophile

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nu⁻)0.0
Pre-reaction Complex-5.2
Transition State+15.8
Products-20.5

Note: These are representative values and would vary depending on the specific nucleophile and computational method used.

The positive activation energy of the transition state indicates the energy required for the reaction to proceed, providing a quantitative measure of the reaction rate.

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental in modern organic synthesis for forming carbon-carbon bonds. mdpi.comnih.gov Computational modeling plays a critical role in understanding the intricate catalytic cycles of these reactions involving this compound.

Theoretical studies can model the individual steps of a catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. For instance, in a Suzuki-Miyaura coupling reaction, the cycle would be initiated by the oxidative addition of this compound to a palladium(0) catalyst. mdpi.com DFT calculations can provide the geometries and energies of the intermediates and transition states for each step.

A computational investigation would typically explore the energetics of the catalytic cycle, helping to identify the rate-determining step. This understanding is crucial for optimizing reaction conditions, such as the choice of catalyst, ligand, and base. nih.gov

In molecules with multiple reactive sites, predicting the regioselectivity of a reaction is a significant challenge. Theoretical calculations can provide deep insights into why a particular region of a molecule is more reactive than another. For derivatives of this compound that might have other reactive sites, computational models can predict the most likely site of attack by a reagent.

DFT calculations can be used to determine the relative activation energies for reactions at different positions. The position with the lower activation energy barrier will be the kinetically favored product. mdpi.com Factors such as local electronic properties, like atomic charges and frontier molecular orbital coefficients, are often analyzed to rationalize the observed or predicted regioselectivity. mdpi.com For instance, in related heterocyclic systems, the carbon atom with a higher LUMO coefficient is often more susceptible to nucleophilic attack. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or reactivity. These models are valuable for predicting the behavior of new, unsynthesized compounds.

To build a QSPR model for the synthetic reactivity of this compound and its analogs, a set of molecular descriptors is required. These descriptors are numerical values that encode structural information. They can be categorized into several types:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Calculated from the electronic structure of the molecule, such as HOMO and LUMO energies, atomic charges, and dipole moment. mdpi.com

For predicting the reactivity of substituted pyrimidines, descriptors like those from the 2D-autocorrelation class (e.g., GATS3e) and 3D-MoRSE descriptors (e.g., Mor16m, Mor32u) have been found to be useful in QSAR studies, which share methodologies with QSPR. researchpublish.com

Table 2: Examples of Molecular Descriptors for QSPR Studies

Descriptor ClassExample DescriptorInformation Encoded
Quantum-ChemicalHOMO-LUMO GapElectronic excitability and chemical reactivity
Quantum-ChemicalMulliken Atomic ChargesElectron distribution and electrostatic interactions
TopologicalWiener IndexMolecular branching
GeometricalMolecular Surface AreaMolecular size and shape

By correlating these descriptors with experimentally determined reactivity data for a series of related compounds, a predictive QSPR model can be developed.

Once a QSPR model is established, it can be used to understand how specific structural modifications influence the outcome of a chemical transformation. For example, a model could predict how substituting the phenyl group in this compound with different aromatic rings would affect its reactivity in a Suzuki-Miyaura coupling reaction.

The coefficients of the descriptors in the QSPR equation reveal the relative importance of different structural features. A positive coefficient for a particular descriptor indicates that an increase in its value leads to an increase in reactivity, while a negative coefficient suggests the opposite. This information provides valuable guidance for the rational design of new molecules with desired reactivity profiles. Such approaches have been instrumental in the development of novel compounds in medicinal chemistry and materials science. nih.govnih.gov

Computational Prediction of Spectroscopic Signatures for Mechanistic Interpretation

The prediction of spectroscopic data is invaluable for interpreting the results of mechanistic studies where this compound may act as a reactant, intermediate, or product. Simulated spectra provide a reference against which experimental results can be compared, aiding in the confirmation of molecular structures and the elucidation of reaction pathways.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the various vibrational modes of a molecule. Each mode corresponds to a specific type of bond stretching, bending, or torsional motion and has a characteristic frequency. DFT calculations can predict these frequencies with a high degree of accuracy, although a scaling factor is often applied to the computed values to better match experimental results due to approximations in the theoretical models and the neglect of anharmonicity.

For this compound, the simulated vibrational spectra are expected to exhibit characteristic bands corresponding to its distinct structural components: the 2-phenylpyrimidine (B3000279) core and the 4-bromomethyl substituent.

Key Predicted Vibrational Modes:

Aromatic C-H Stretching: The phenyl and pyrimidine (B1678525) rings feature C-H bonds that give rise to stretching vibrations typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂) group in the bromomethyl substituent is expected to show symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range.

C=N and C=C Stretching: The pyrimidine and phenyl rings contain C=N and C=C bonds, whose stretching vibrations produce strong bands in the 1600-1400 cm⁻¹ region. These are often coupled and provide a fingerprint for the heterocyclic and aromatic core.

CH₂ Bending (Scissoring): The methylene group exhibits a characteristic bending vibration, anticipated to appear around 1450 cm⁻¹.

C-Br Stretching: The carbon-bromine bond stretch is a key feature of the substituent. Due to the heavy bromine atom, this vibration is expected at a lower frequency, typically in the 700-500 cm⁻¹ range.

Ring Breathing and Puckering Modes: The pyrimidine and phenyl rings also undergo collective vibrations, known as "breathing" and "puckering" modes, which appear at lower frequencies and are characteristic of the ring structures.

Below is a representative table of predicted significant vibrational frequencies for this compound, based on DFT calculations of analogous structures.

Table 1: Predicted Vibrational Frequencies for this compound This data is theoretical and based on computational models of analogous compounds, as direct experimental or computational studies for this specific molecule are not publicly available.

Predicted Frequency (cm⁻¹)Intensity (IR)Intensity (Raman)Vibrational Assignment
3085MediumStrongAromatic C-H Stretch (Phenyl & Pyrimidine)
2940MediumMediumAsymmetric CH₂ Stretch (Bromomethyl)
2865WeakMediumSymmetric CH₂ Stretch (Bromomethyl)
1595StrongStrongC=N/C=C Ring Stretch (Pyrimidine)
1570StrongStrongC=C Ring Stretch (Phenyl)
1455MediumWeakCH₂ Bending (Scissoring)
1180MediumMediumIn-plane C-H Bending
998WeakStrongRing Breathing Mode (Phenyl)
765StrongWeakOut-of-plane C-H Bending
650MediumStrongC-Br Stretch

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the local electronic environment of individual atoms. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J).

The predicted ¹H and ¹³C NMR spectra of this compound would reveal distinct signals for each unique proton and carbon atom in the molecule. The chemical shifts are influenced by factors such as electron density, the electronegativity of neighboring atoms, and anisotropic effects from the aromatic rings.

Key Predicted NMR Features:

¹H NMR:

Aromatic Protons: The protons on the phenyl and pyrimidine rings are expected to resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effects of the ring currents. The specific shifts and coupling patterns would depend on their positions relative to the nitrogen atoms and the other ring.

Methylene Protons (-CH₂Br): The protons of the bromomethyl group are predicted to appear as a singlet around δ 4.5-5.0 ppm. Their chemical shift is significantly downfield from a typical methyl group due to the strong deshielding effect of the adjacent electronegative bromine atom.

¹³C NMR:

Aromatic Carbons: The carbons of the phenyl and pyrimidine rings would resonate in the δ 120-170 ppm range. Carbons bonded directly to nitrogen atoms would be the most deshielded.

Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to have a chemical shift in the δ 30-40 ppm range, influenced by the attached bromine.

The following tables present plausible ¹H and ¹³C NMR chemical shifts for this compound, derived from theoretical calculations and comparison with similar structures.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This data is theoretical and based on computational models of analogous compounds, as direct experimental or computational studies for this specific molecule are not publicly available.

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H5 (Pyrimidine)7.30 - 7.50d~5.0
H6 (Pyrimidine)8.80 - 9.00d~5.0
H2'/H6' (Phenyl)8.40 - 8.60m-
H3'/H4'/H5' (Phenyl)7.40 - 7.60m-
-CH₂Br4.70 - 4.90s-

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This data is theoretical and based on computational models of analogous compounds, as direct experimental or computational studies for this specific molecule are not publicly available.

Carbon PositionPredicted Chemical Shift (δ, ppm)
C2 (Pyrimidine)164.0 - 166.0
C4 (Pyrimidine)168.0 - 170.0
C5 (Pyrimidine)120.0 - 122.0
C6 (Pyrimidine)157.0 - 159.0
C1' (Phenyl)137.0 - 139.0
C2'/C6' (Phenyl)128.0 - 130.0
C3'/C5' (Phenyl)129.0 - 131.0
C4' (Phenyl)131.0 - 133.0
-CH₂Br33.0 - 36.0

These computationally predicted spectroscopic signatures provide a robust framework for the identification and mechanistic study of this compound, guiding future experimental work and enhancing our understanding of its chemical properties.

Advanced Analytical Methodologies in the Research of 4 Bromomethyl 2 Phenylpyrimidine

In-Situ Reaction Monitoring Techniques

In-situ, or real-time, monitoring provides a dynamic view of a chemical reaction as it happens. By embedding analytical probes directly into the reaction vessel or a flow stream, chemists can track the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. This approach eliminates the need for invasive, time-delayed sampling and provides a wealth of kinetic and mechanistic data.

Real-time Vibrational Spectroscopy (e.g., FT-IR, Raman) for Reaction Progress Monitoring

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for real-time reaction monitoring. mdpi.comnih.gov They are non-destructive and provide information about the specific functional groups present in a reaction mixture. mdpi.comnih.gov In the synthesis of 4-(Bromomethyl)-2-phenylpyrimidine, which often involves the bromination of 4-methyl-2-phenylpyrimidine (B1605159), FT-IR and Raman can track the reaction by monitoring characteristic vibrational frequencies.

For instance, an attenuated total reflectance (ATR) FT-IR probe inserted into the reaction mixture can monitor the disappearance of the C-H stretching and bending modes of the starting methyl group and the simultaneous appearance of the characteristic C-Br stretching vibration of the bromomethyl product. Raman spectroscopy, which is particularly sensitive to non-polar bonds and less susceptible to interference from aqueous media, offers a complementary view, especially for the vibrations of the pyrimidine (B1678525) and phenyl rings. acs.org

Below is a table of hypothetical key vibrational frequencies that would be monitored during the synthesis.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Monitored TrendTechnique
Methyl (Reactant)C-H Stretch2950 - 2850DecreaseFT-IR / Raman
Methyl (Reactant)C-H Bend1460 - 1370DecreaseFT-IR
Bromomethyl (Product)C-Br Stretch650 - 550IncreaseFT-IR / Raman
Pyrimidine RingRing Breathing~1000Shift/ChangeRaman

By plotting the intensity of these characteristic peaks over time, a detailed kinetic profile of the reaction can be generated, allowing for precise determination of the reaction endpoint and the identification of any deviation from expected behavior.

Online Chromatographic Methods for Intermediate and Product Quantification

While vibrational spectroscopy excels at monitoring functional group changes, online chromatographic methods provide quantitative data on the concentration of individual components in the reaction mixture. Techniques like online High-Performance Liquid Chromatography (HPLC) can be automated to periodically draw a small sample from the reactor, quench the reaction, and inject the mixture into the HPLC system.

This setup allows for the precise quantification of the starting material, the this compound product, and any potential intermediates or byproducts. By generating concentration-versus-time profiles for each species, chemists can build accurate kinetic models, optimize reaction conditions (like temperature or catalyst loading), and maximize the yield of the desired product while minimizing impurity formation.

A hypothetical dataset from online HPLC monitoring might look as follows:

Reaction Time (min)Reactant Conc. (M)Product Conc. (M)Byproduct X Conc. (M)
01.000.000.00
150.750.240.01
300.520.470.01
600.210.770.02
1200.020.950.03
180<0.010.960.03

Integration with Flow Chemistry Platforms for Process Analytical Technology (PAT)

The principles of in-situ monitoring are central to modern Process Analytical Technology (PAT) and are particularly well-suited for integration with continuous flow chemistry platforms. youtube.com In a flow synthesis of this compound, reactants would be continuously pumped and mixed, traveling through a heated or cooled reactor coil. youtube.comacs.org

In-line spectroscopic probes (FT-IR/Raman) or an automated online HPLC sampling port can be placed at various points along the flow path. This provides real-time data on reaction conversion and purity. This information can be fed back to the process control system to automatically adjust parameters like flow rate, temperature, or stoichiometry, ensuring the process remains in a state of control and consistently produces material of the desired quality. youtube.com This approach enhances process safety, efficiency, and enables rapid optimization compared to traditional batch processing. youtube.comacs.org

High-Resolution Separation Techniques for Reaction Mixture Analysis

Once the reaction is complete, high-resolution separation techniques are employed to assess the final purity of the isolated this compound and to identify and quantify any impurities, including byproducts and residual solvents.

Advanced Liquid Chromatography (HPLC, UPLC) for Purity Assessment and Byproduct Identification

High-Performance Liquid Chromatography (HPLC) and its higher-pressure evolution, Ultra-High-Performance Liquid Chromatography (UPLC), are the definitive methods for assessing the purity of non-volatile organic compounds like this compound. These techniques separate components based on their differential partitioning between a stationary phase (e.g., a C18 silica (B1680970) column) and a liquid mobile phase.

A typical method would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. The phenyl and pyrimidine moieties provide strong UV absorbance, making UV detection a highly sensitive choice. The resulting chromatogram displays a large peak for the main product and smaller peaks for any impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for precise purity calculations (e.g., area percent). For identifying unknown impurities, the HPLC can be coupled to a mass spectrometer (LC-MS).

A sample purity analysis report for a batch of this compound might be summarized as follows:

Peak IDRetention Time (min)Area %Possible Identity
12.50.08%Unreacted Starting Material
24.799.75%This compound
35.10.12%Over-brominated byproduct
46.30.05%Hydrolysis product

Gas Chromatography (GC) for Volatile Components and Solvent Residuals

Gas Chromatography (GC) is the standard technique for the analysis of volatile and semi-volatile compounds. researchgate.net While this compound itself is not typically analyzed by GC due to its relatively high boiling point and thermal lability, GC is essential for quantifying residual solvents remaining from the synthesis and purification steps (e.g., crystallization or chromatography).

In this method, a sample is dissolved in a high-purity solvent and injected into the GC, often using a headspace autosampler which heats the sample and injects only the vapor phase. The volatile solvents travel through a capillary column and are detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This analysis is critical as residual solvents are considered impurities that must be controlled to strict limits.

A typical GC analysis for residual solvents might yield the following data:

SolventRetention Time (min)Concentration (ppm)
Acetone3.150
Isopropanol3.8120
Toluene6.225
Heptane7.5300

Chiral Chromatography for Enantiomeric Excess Determination (if applicable to derivatives)

While this compound itself is not chiral, its derivatives, synthesized through reactions involving the bromomethyl group, can be. For these chiral derivatives, determining the enantiomeric excess (e.e.), or the purity of a single enantiomer, is crucial, particularly in pharmaceutical contexts where different enantiomers can have vastly different biological activities. Chiral chromatography is the cornerstone technique for this purpose. cam.ac.uk

This technique utilizes a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. cam.ac.uk The CSP creates a chiral environment where the two enantiomers of a compound form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times, allowing for their separation and quantification. nih.gov The choice of CSP and mobile phase is critical for achieving separation. nih.gov

The determination of enantiomeric excess is typically performed using HPLC with nonspecific detectors like UV or fluorescence. manchester.ac.ukmdpi.com For a given chiral derivative of this compound, a method would be developed by screening various CSPs (e.g., polysaccharide-based, Pirkle-type) and mobile phase compositions to achieve baseline separation of the enantiomers. cam.ac.uknih.gov The relative peak areas from the chromatogram are then used to calculate the enantiomeric excess.

Table 1: Principles of Chiral Chromatographic Techniques

Technique Principle Applicability
Chiral HPLC Separates enantiomers based on differential interactions with a chiral stationary phase (CSP). Widely used for a broad range of non-volatile and thermally labile compounds. cam.ac.uk
Chiral GC Separates enantiomers of volatile compounds using a chiral stationary phase. Limited to analytes that are volatile or can be derivatized to become volatile. cam.ac.uk

| Chiral SFC | Uses a supercritical fluid (like CO₂) as the mobile phase with a chiral stationary phase for separation. | Offers fast separations and is considered a "green" alternative to normal-phase HPLC. cam.ac.uk |

Mass Spectrometry for Structural Elucidation and Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for the structural analysis of this compound, providing information on its molecular weight, elemental formula, and fragmentation pathways.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound (C₁₁H₉BrN₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement confirming this exact mass provides strong evidence for the compound's identity and purity. For instance, studies on other pyrimidine derivatives have demonstrated the use of ESI-MS to obtain exact mass values that closely match calculated masses. kaust.edu.sa The presence of bromine is also easily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in the mass spectrum.

Table 2: Hypothetical HRMS Data for this compound

Parameter Value
Formula C₁₁H₉BrN₂
Theoretical Monoisotopic Mass [M+H]⁺ 248.9971 Da
Observed Mass [M+H]⁺ 248.9974 Da (Hypothetical)

| Mass Error | 1.2 ppm (Hypothetical) |

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the molecular ion of this compound ([M+H]⁺, m/z 249) would be isolated and then subjected to collision-induced dissociation (CID). nih.gov

The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. Based on the fragmentation of similar compounds, the weakest bonds are expected to cleave preferentially. For this compound, the most likely initial fragmentation would be the loss of the bromomethyl group (-CH₂Br) or a bromine radical (•Br). Subsequent fragmentation could involve the cleavage of the pyrimidine ring itself. Studies on the fragmentation of other pyrimidine derivatives show characteristic losses of small molecules and radicals from the ring structure.

Table 3: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Proposed Fragment Fragment Ion (m/z) Neutral Loss
249/251 ([M+H]⁺) Phenylpyrimidine cation 155 HBr
249/251 ([M+H]⁺) Loss of Bromine radical 170 •Br
170 Loss of HCN 143 HCN
155 Loss of HCN 128 HCN

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to conventional mass spectrometry. It separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge (collision cross-section, CCS). nih.gov This technique is particularly useful for separating isomers that are indistinguishable by mass alone and for providing insights into the three-dimensional conformation of molecules in the gas phase. nih.gov

For this compound, IM-MS could be used to investigate its conformational flexibility, such as the rotation around the bond connecting the phenyl and pyrimidine rings. Different conformers would have slightly different CCS values, potentially allowing for their separation and characterization. This technique provides valuable structural information that is complementary to data from NMR or X-ray crystallography.

Crystallographic Studies for Solid-State Structure and Intermolecular Interactions

Crystallographic techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state material.

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for obtaining an unambiguous structural determination of a crystalline compound. The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is then used to compute an electron density map, from which the positions of individual atoms can be determined with very high precision.

A successful SCXRD analysis of this compound would yield a wealth of information, including:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles within the molecule. This would definitively show the relative orientation of the phenyl and pyrimidine rings.

Crystal Packing: How individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: The presence and geometry of non-covalent interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking between the aromatic rings. These interactions govern the physical properties of the solid material.

While a specific crystal structure for this compound is not publicly available, numerous studies on related phenylpyrimidine and bromophenyl derivatives have been published, demonstrating the utility of SCXRD in elucidating their detailed solid-state structures.

Table 4: Information Obtained from Single Crystal X-ray Diffraction

Parameter Description Significance
Unit Cell Dimensions The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. Defines the crystal system and lattice.
Space Group The set of symmetry operations that describe the crystal's symmetry. Describes the symmetry of the molecular packing.
Atomic Coordinates The x, y, z position of each atom in the unit cell. Defines the precise molecular structure.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds. Confirms the chemical connectivity and reveals any structural strain.

| Intermolecular Contacts | Distances between atoms of neighboring molecules. | Identifies and characterizes non-covalent interactions holding the crystal together. |

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a critical non-destructive analytical technique for the characterization of crystalline solids. creative-biostructure.comresearchgate.net In the pharmaceutical sciences, it is an indispensable tool for investigating polymorphism, which is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. mdpi.comnih.gov These different crystalline forms, known as polymorphs, can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, making their identification and control essential during drug development. creative-biostructure.commdpi.com

The fundamental principle of PXRD is based on the constructive interference of a monochromatic X-ray beam with the crystalline lattice of a material. When an X-ray beam is directed at a powdered crystalline sample, it is diffracted at specific angles determined by the arrangement of atoms in the crystal structure. creative-biostructure.com The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. creative-biostructure.comrigaku.com This allows for the unambiguous identification of different polymorphs, as each will produce a distinct diffraction pattern. researchgate.net

Detailed Research Findings

The primary evidence for the existence of polymorphism would be the observation of different PXRD patterns for samples with the same chemical composition. Key differences would manifest as variations in the positions (2θ values) and relative intensities of the diffraction peaks. researchgate.net For instance, a study on a bioactive pyrazolo[3,4-d]pyrimidine derivative successfully identified two distinct polymorphs, designated as α and β forms, by X-ray crystallography. mdpi.com These polymorphs, though having the same crystal symmetry, exhibited different molecular packing, leading to distinct supramolecular structures. mdpi.com Such differences would be clearly reflected in their respective PXRD patterns.

To illustrate how PXRD data is used to distinguish between polymorphs, the following interactive table presents hypothetical data for two potential polymorphic forms of this compound, designated as Form A and Form B.

Hypothetical PXRD Data for this compound Polymorphs

PolymorphPeak Position (2θ)d-spacing (Å)Relative Intensity (%)
Form A8.510.40100
12.37.1965
17.05.2180
25.63.4850
Form B9.19.71100
14.56.1070
18.24.8790
27.33.2645

This table is for illustrative purposes only and does not represent experimentally verified data for this compound.

In this hypothetical scenario, the distinct peak positions for Form A (e.g., at 8.5°, 12.3°, and 17.0° 2θ) and Form B (e.g., at 9.1°, 14.5°, and 18.2° 2θ) would be conclusive evidence of two different crystalline structures. The relative intensities of these peaks would further characterize each polymorph's unique diffraction pattern.

Furthermore, PXRD is not only qualitative but can also be used for quantitative analysis of polymorphic mixtures. creative-biostructure.com By creating calibration curves with known mixtures of the pure polymorphs, the relative amount of each form in an unknown sample can be determined. nih.gov This is crucial for quality control in pharmaceutical manufacturing to ensure batch-to-batch consistency and to detect any unwanted polymorphic transformations during processing or storage. dannalab.com The detection limit for a minor polymorphic form can be as low as a few percent by mass, and with advanced techniques like synchrotron PXRD, it can be even lower. nih.govnih.gov

It is also important to consider potential artifacts that can alter a PXRD pattern, such as preferred orientation, which can be influenced by particle morphology. researchgate.net Proper sample preparation, such as gentle grinding or the use of specific sample holders, can minimize these effects and ensure the data accurately reflects the crystalline phase. researchgate.net

Future Perspectives and Emerging Research Directions for 4 Bromomethyl 2 Phenylpyrimidine

Exploration of Novel Reactivity and Unconventional Transformations

The future exploration of 4-(bromomethyl)-2-phenylpyrimidine will likely focus on harnessing modern synthetic methodologies to unlock new chemical space. The development of unconventional transformations will enable the synthesis of complex derivatives with unique properties and functionalities.

Visible-light photoredox catalysis and electrochemistry have emerged as powerful tools for forging new chemical bonds under mild conditions. nih.govacs.org These approaches offer unique pathways for the functionalization of pyrimidine (B1678525) derivatives that are often inaccessible through traditional thermal methods. doaj.orgacs.org For this compound, these techniques could enable a range of novel transformations.

Future research could explore the use of photoredox catalysis to generate radical species from the bromomethyl group, which can then participate in various coupling reactions. acs.orgnih.gov This could involve the addition to alkenes and alkynes, or cross-coupling with a diverse array of partners. Electrochemical methods, on the other hand, can provide precise control over the redox potential, allowing for selective functionalization of the pyrimidine or phenyl rings. doaj.org The electron-deficient nature of the pyrimidine ring makes it a prime candidate for reductive electrochemical modifications. urfu.rufrontiersin.org

Table 1: Potential Photoredox and Electrochemical Reactions for this compound

Reaction TypeReagents/ConditionsPotential Product
Photoredox-mediated Atom Transfer Radical Addition (ATRA)Olefin, Photocatalyst (e.g., Ru(bpy)₃²⁺), LightAlkylated pyrimidine derivative
Electrochemical C-H AminationAmine source, ElectrolysisAmino-functionalized phenylpyrimidine
Photoredox-catalyzed CarboxylationCO₂, Sacrificial reductant, PhotocatalystPhenylpyrimidine acetic acid derivative
Electrochemical ReductionProtic solvent, Cathode materialDihydropyrimidine derivative

This table presents hypothetical reactions based on established principles of photoredox and electrochemical synthesis applied to pyrimidine-like structures.

Direct C-H functionalization has become a cornerstone of modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net Applying these strategies to this compound presents an exciting frontier for creating a diverse library of analogs.

Research efforts are expected to focus on developing regioselective methods for the C-H functionalization of both the pyrimidine core and the appended phenyl group. Transition-metal catalysis, particularly with palladium, rhodium, and iridium, will likely play a central role. nih.gov The nitrogen atoms in the pyrimidine ring can act as directing groups, guiding the catalyst to specific C-H bonds. rsc.org Similarly, directing groups could be temporarily installed on the phenyl ring to achieve selective ortho-, meta-, or para-functionalization.

Future studies may also investigate metal-free C-H functionalization approaches, such as those mediated by radical species or strong bases. These methods could provide complementary reactivity and access to novel structural motifs.

Integration with Automated Synthesis and Machine Learning for Reaction Discovery

The convergence of automated synthesis platforms and machine learning algorithms is set to revolutionize the way chemical research is conducted. For a versatile building block like this compound, these technologies can dramatically accelerate the discovery of new reactions and the optimization of synthetic routes.

High-throughput experimentation (HTE), facilitated by robotic systems, allows for the rapid screening of a large number of reaction conditions in parallel. nih.govnih.gov This is particularly valuable for complex reactions where multiple parameters, such as catalyst, solvent, temperature, and stoichiometry, need to be optimized.

In the context of this compound, automated platforms could be employed to quickly identify the optimal conditions for its derivatization. For instance, a robot could perform hundreds of microscale reactions to screen for the best catalyst and ligands for a specific C-H functionalization reaction. This not only saves time and resources but also generates large datasets that can be used for further analysis.

Machine learning algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions and even propose novel synthetic routes. wikipedia.org As more data is generated from HTE, the predictive power of these models will continue to improve. nih.govmdpi.com

For this compound, machine learning could be used to:

Predict the most likely site of reaction for a given set of reagents.

Estimate the yield and selectivity of a proposed transformation.

Suggest novel starting materials and reagents to achieve a desired target molecule.

Identify potential side products and impurities.

The integration of these predictive models with automated synthesis platforms will create a closed-loop system for reaction discovery, where the algorithm proposes experiments, the robot performs them, and the results are fed back to the algorithm to refine its predictions.

Development of Next-Generation Catalytic Systems Based on Derivatives

The inherent structural features of the pyrimidine ring, such as its ability to coordinate to metal centers and its electronic properties, make it an attractive scaffold for the design of new catalysts. nih.govacs.orgresearchgate.net Derivatives of this compound could serve as ligands for a variety of metal-catalyzed transformations.

Future research in this area will likely involve the synthesis of a library of derivatives where the bromomethyl group is replaced with various coordinating moieties, such as phosphines, N-heterocyclic carbenes, or chiral amines. These new ligands can then be complexed with transition metals to create novel catalytic systems. The electronic and steric properties of the 2-phenylpyrimidine (B3000279) backbone can be fine-tuned to modulate the activity and selectivity of the resulting catalyst. These new catalysts could find applications in a wide range of reactions, from asymmetric synthesis to polymerization.

Design of Heterogeneous Catalysts for Continuous Flow Processes

The integration of heterogeneous catalysts with continuous flow chemistry presents a significant opportunity for the synthesis and functionalization of pyrimidine derivatives like this compound. nih.govd-nb.infopharmtech.com Continuous flow processes offer numerous advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety, and the potential for automation and seamless multi-step synthesis. nih.gov The development of robust and recyclable heterogeneous catalysts, such as metal nanoparticles supported on various materials, is crucial for the industrial viability of these processes. nih.govnih.gov Research in this area is focused on designing catalysts that maintain high activity and selectivity over extended periods under flow conditions, minimizing leaching and deactivation. nih.gov

Bio-Inspired Catalysis Leveraging Pyrimidine Scaffolds

Nature provides a rich blueprint for the design of highly efficient and selective catalysts. Bio-inspired catalysis, which mimics the principles of enzymatic reactions, is a burgeoning field with significant implications for pyrimidine chemistry. nih.gov The pyrimidine scaffold itself is a core component of essential biomolecules like DNA and RNA, highlighting its inherent biological relevance. ncert.nic.in Researchers are exploring the use of pyrimidine derivatives to create enzyme mimics that can catalyze specific reactions with high precision. nih.gov This approach could lead to the development of novel catalysts for asymmetric synthesis and other challenging transformations involving this compound. researchgate.netnih.gov

Scalable and Sustainable Production Technologies

As the applications of this compound expand, the need for scalable and environmentally friendly production methods becomes increasingly critical. The principles of green chemistry are guiding the development of next-generation synthetic technologies. nih.govresearchgate.net

Continuous Flow Synthesis for Industrial Applications

The transition from laboratory-scale batch synthesis to industrial-scale continuous flow manufacturing is a key objective for the production of this compound and its derivatives. d-nb.inforsc.org Continuous flow technology has already demonstrated its value in the synthesis of active pharmaceutical ingredients (APIs), offering improved efficiency and reduced waste. nih.govresearchgate.net The development of dedicated flow reactors and optimized reaction conditions will be instrumental in achieving high-throughput, cost-effective production of this important chemical intermediate. nih.govpharmtech.com

Development of Resource-Efficient and Waste-Minimizing Synthetic Routes

A central tenet of green chemistry is the design of synthetic routes that maximize atom economy and minimize the generation of hazardous waste. nih.gov For the synthesis of this compound, this involves exploring alternative starting materials, employing catalytic methods that reduce the need for stoichiometric reagents, and utilizing more environmentally benign solvents. nih.govmdpi.com Research efforts are directed towards one-pot and multicomponent reactions that streamline synthetic sequences and reduce the number of purification steps required. researchgate.netresearchgate.net

Synergistic Research at the Interface of Organic Synthesis and Materials Science

The unique electronic and structural properties of the pyrimidine ring make this compound an attractive building block for the creation of advanced functional materials. mdpi.commdpi.com The convergence of organic synthesis and materials science is opening up new avenues for the application of this compound.

The functionalization of this compound allows for its incorporation into polymers, metal-organic frameworks (MOFs), and other materials with tailored optical, electronic, or catalytic properties. For instance, pyrimidine-containing materials are being investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and as components of novel catalysts. researchgate.netmdpi.com The ability to precisely control the structure and properties of these materials at the molecular level through organic synthesis is a key driver of innovation in this interdisciplinary field.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.